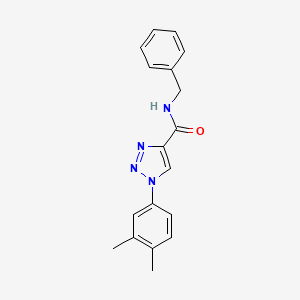
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is a complex organic compound. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .Scientific Research Applications
Histone Deacetylase Inhibition in Cancer Therapy
One significant application of compounds related to N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, similar in structure, has been reported to selectively inhibit HDACs 1-3 and 11, influencing cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell cycle arrest, and apoptosis. This compound has shown promise in clinical trials as an anticancer drug (Zhou et al., 2008).
Capillary Electrophoresis in Drug Analysis
This compound and its related compounds have applications in analytical chemistry, particularly in nonaqueous capillary electrophoresis. This technique is used for separating and analyzing compounds like imatinib mesylate and its related substances, showcasing its utility in quality control and drug analysis (Ye et al., 2012).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Compounds similar to this compound have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting both enzymes simultaneously for potential antitumor activities. These compounds have shown inhibition against human TS and DHFR, suggesting their use as antitumor agents (Gangjee et al., 2003; Gangjee et al., 2000; Gangjee et al., 2007).
Synthesis of Novel Pyrazolopyrimidines as Anticancer Agents
Another application is in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show potential as anticancer agents, offering a new avenue for therapeutic development (Rahmouni et al., 2016).
Mechanism of Action
The mechanism of action of “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” is likely to be complex and could involve interactions with multiple biological targets. For instance, some compounds underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Future Directions
The future directions for research on “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide” could include further studies on its synthesis, characterization, and biological activity. These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-21-16(13-17(22-14)23-11-5-6-12-23)19-9-10-20-18(24)15-7-3-2-4-8-15/h2-8,11-13H,9-10H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDMHQSAWMWDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

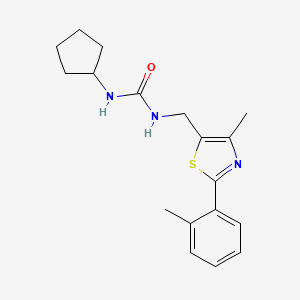
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
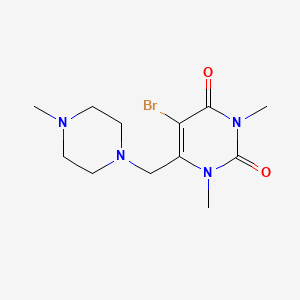
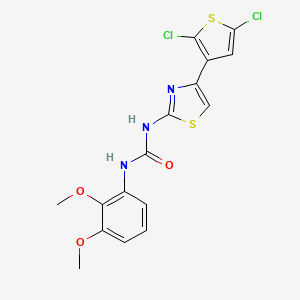




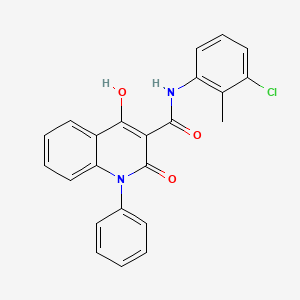

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)
